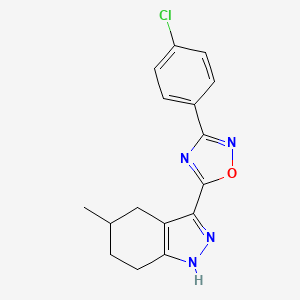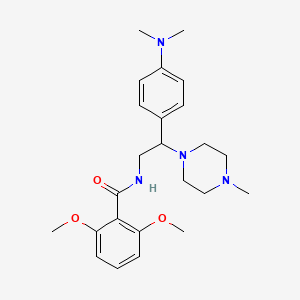![molecular formula C12H10N4OS B2414362 1-((2H-[1,2,4]triazino[5,6-b]indol-3-il)tio)propan-2-ona CAS No. 324577-81-3](/img/structure/B2414362.png)
1-((2H-[1,2,4]triazino[5,6-b]indol-3-il)tio)propan-2-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-((2H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)propan-2-one” is a derivative of the [1,2,4]triazino[5,6-b]indole group . Compounds containing this group have been reported to have potent biological activity and medicinal applications .
Synthesis Analysis
The synthesis of [1,2,4]triazino[5,6-b]indole derivatives has been achieved by condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide . The ligand and its metal complexes were thoroughly characterized by elemental analysis and spectroscopic methods .Molecular Structure Analysis
The molecular structures of these newly synthesized compounds were elucidated on the basis of elemental analysis and spectral data . The Ni (II) complexes adopt the square planar geometry and Cu (II) complexes acquire distorted octahedral arrangement .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds were determined by elemental analysis and spectroscopic methods . The Ni (II) complexes adopt the square planar geometry and Cu (II) complexes acquire distorted octahedral arrangement .Aplicaciones Científicas De Investigación
- Los compuestos que contienen el grupo 1H-[1,2,4]triazino[5,6-b]indol han demostrado una potente actividad antimalárica . Los investigadores han explorado su potencial como agentes antimaláricos debido a su capacidad para inhibir el parásito de la malaria.
- Algunos derivados de este compuesto han sido investigados por su actividad antidepresiva . Comprender su mecanismo de acción y optimizar su estructura puede contribuir al desarrollo de nuevos medicamentos antidepresivos.
- La leishmaniasis, causada por parásitos protozoarios, es una enfermedad tropical desatendida. Ciertos derivados de 1H-[1,2,4]triazino[5,6-b]indol han mostrado actividad antileishmanial .
- Las indolo[2,3-b]quinoxalinas, estructuralmente relacionadas con el compuesto, son importantes agentes intercalantes del ADN con actividad antiviral y citotóxica .
- Un estudio que involucró híbridos de triazino[5,6-b]indol-bencensulfonamida unidos a 1,2,3-triazol reveló su actividad inhibitoria contra las isoformas de la anhidrasa carbónica (CA) .
- Los quelantes de hierro desempeñan un papel en el tratamiento del cáncer. Las modificaciones estructurales del compuesto podrían mejorar sus propiedades de quelación del hierro .
Actividad Antimalárica
Propiedades Antidepresivas
Aplicaciones Antileishmaniales
Agentes Intercalantes del ADN
Inhibición de la Anhidrasa Carbónica
Quelación de Hierro y Potencial Anticancerígeno
Mecanismo De Acción
Target of Action
The primary targets of this compound are DNA and Human Serum Albumin (HSA). The compound interacts with DNA via non-covalent groove binding and electrostatic interactions . It also binds to HSA, causing conformational changes in the Trp-214 microenvironments in the subdomain IIA pocket .
Mode of Action
The compound interacts with its targets through non-covalent interactions. It binds to the grooves of DNA and forms electrostatic interactions . This binding can interfere with the normal functioning of DNA, potentially inhibiting the replication and transcription processes. In the case of HSA, the compound binds and induces conformational changes, which could affect the protein’s function .
Biochemical Pathways
The compound’s interaction with DNA and HSA can affect various biochemical pathways. The binding to DNA can disrupt the normal replication and transcription processes, which could lead to cell cycle arrest and apoptosis . The interaction with HSA could potentially affect the transport of other molecules that bind to HSA.
Pharmacokinetics
. This selective binding could influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties. The presence of ferrous ions can also affect the compound’s bioavailability, as the addition of Fe2+ has been shown to abolish the cytotoxicity of the compound .
Result of Action
The compound’s interaction with DNA and HSA leads to several molecular and cellular effects. The binding to DNA can cause cell cycle arrest at the G1 phase and induce apoptosis in a dose and time-dependent manner . The interaction with HSA can cause conformational changes in the protein, potentially affecting its function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For example, the presence of ferrous ions can affect the compound’s cytotoxicity . Additionally, the compound’s activity could be influenced by the pH and temperature of its environment.
Direcciones Futuras
The design of new pharmacophoric motifs that recognize DNA is necessary for the generation of a series of new chemotherapeutic agents . The synthesis of heterocyclic scaffolds possessing various coordination sites is considered the potential framework for the design of effective metal complexes . Future research could focus on the synthesis of novel and interesting [1,2,4]triazino[5,6-b]indole derivatives .
Análisis Bioquímico
Biochemical Properties
1-((2H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)propan-2-one has been reported to interact with DNA via non-covalent groove binding and electrostatic interactions . The higher binding constant values indicate a stronger binding ability with DNA . This interaction with DNA suggests that the compound may play a role in regulating gene expression and influencing biochemical reactions.
Cellular Effects
In vitro studies have shown that 1-((2H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)propan-2-one displays strong antiproliferative activity against various cancer cells . It has been found to arrest the cell cycle at the G1 phase and induce significant apoptosis in A549 cells in a dose and time-dependent manner . This suggests that the compound influences cell function by affecting cell signaling pathways and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 1-((2H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)propan-2-one involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it selectively binds to ferrous ions, but not to ferric ions, and the addition of Fe2+ abolishes its cytotoxicity . This indicates that the compound exerts its effects at the molecular level through specific binding interactions.
Propiedades
IUPAC Name |
1-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)propan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4OS/c1-7(17)6-18-12-14-11-10(15-16-12)8-4-2-3-5-9(8)13-11/h2-5H,6H2,1H3,(H,13,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYMYESRNNJDMAP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CSC1=NC2=C(C3=CC=CC=C3N2)N=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[2-[(4-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-triethoxyphenyl)methanone](/img/structure/B2414279.png)


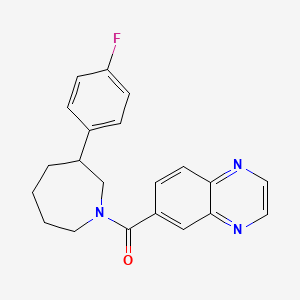

![[4-[[(2S)-5-(Carbamoylamino)-2-[[(2S)-2-[[(2S)-2-(2,5-dioxopyrrol-1-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B2414285.png)
![(S)-3-(tert-Butyl)-4-(4',6'-dimethoxy-[1,1':3',1''-terphenyl]-5'-yl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B2414289.png)
![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2414291.png)
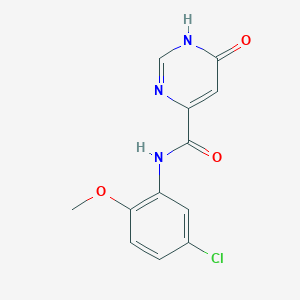
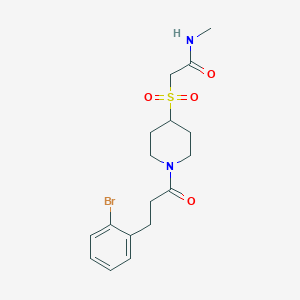
![5-bromo-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide](/img/structure/B2414299.png)
![N,N-Dimethyl-4-[[[2-(3-methylphenoxy)acetyl]amino]methyl]piperidine-1-carboxamide](/img/structure/B2414300.png)
